Cocarboxylase

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cocarboxylase, also known as Thiamine pyrophosphate (TPP or ThPP), or Thiamine diphosphate (ThDP), is a derivative of thiamine (vitamin B1). It is produced by the enzyme thiamine diphosphokinase and is present in all living systems, where it catalyzes several biochemical reactions .

Synthesis Analysis

Cocarboxylase is synthesized enzymatically from thiamine monophosphate in the presence of ATP and Mg2+ . The process has been studied extensively, and it has been found that the synthesis includes two stages – preparation of polyphosphoric acid (phosphorylating agent) and phosphorylation of thiamine chloride .

Molecular Structure Analysis

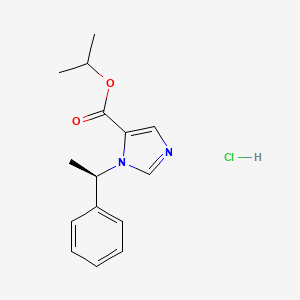

The molecular formula of Cocarboxylase is C12H18N4O7P2S. It has an average mass of 424.306 Da and a monoisotopic mass of 424.037140 Da .

Chemical Reactions Analysis

Biotin-dependent carboxylases, which include Cocarboxylase, have two distinct enzymatic activities and catalyze their reactions in two steps. First, a biotin carboxylase (BC) component catalyzes the MgATP-dependent carboxylation of the N1′ atom of the biotin cofactor, using bicarbonate as the CO2 donor .

Physical And Chemical Properties Analysis

Cocarboxylase has 11 H bond acceptors and 5 H bond donors. It has 8 freely rotating bonds. Its polar surface area is 220 Å2 .

Aplicaciones Científicas De Investigación

Role in Metabolic Pathways

Cocarboxylase is the coenzyme form of Vitamin B1 present in many animal tissues . It plays a crucial role as an intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . These complexes are essential for the metabolic pathway that converts carbohydrates, fats, and proteins into carbon dioxide and water to generate ATP, the main energy source for cellular functions.

Treatment of Diabetic Coma

Cocarboxylase is used in combination with other compounds like Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide to treat diabetic coma . Diabetic coma is a life-threatening complication of diabetes that causes unconsciousness.

Treatment of Eclampsia

Eclampsia, a severe complication of pregnancy characterized by the onset of convulsions, can be treated with a combination of Cocarboxylase, Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide .

Treatment of Hyperemesis Gravidarum

Hyperemesis gravidarum, a pregnancy complication characterized by severe nausea, vomiting, weight loss, and electrolyte disturbance, can also be treated with the same combination of compounds .

Treatment of Neuritis

Neuritis, inflammation of the nerves causing pain and loss of reflexes, can be treated with a combination of Cocarboxylase, Flavin mononucleotide, Pyridoxal phosphate, and Nicotinamide .

Treatment of Acetonemic Vomiting

Acetonemic vomiting, a condition characterized by the presence of acetone or ketones in the urine, can be treated with a combination of Cocarboxylase, Pyridoxal phosphate, Nicotinamide, and Flavin mononucleotide .

Treatment of Buildup of Toxic Substances

Cocarboxylase is used in combination with Nicotinamide, Pyridoxal phosphate, and Flavin mononucleotide to treat the buildup of toxic substances in the body .

Treatment of Polyneuritis

Polyneuritis, a condition involving inflammation of multiple peripheral nerves, can be treated with a combination of Cocarboxylase, Cyanocobalamin, and Pyridoxine .

Mecanismo De Acción

Target of Action

Cocarboxylase tetrahydrate, also known as thiamine pyrophosphate (TPP), primarily targets enzymes involved in carbohydrate metabolism. Its main targets are the pyruvate dehydrogenase complex, the alpha-ketoglutarate dehydrogenase complex, and transketolase . These enzymes play crucial roles in the citric acid cycle and the pentose phosphate pathway, essential for energy production and biosynthesis.

Mode of Action

Cocarboxylase acts as a coenzyme for its target enzymes. It binds to the active sites of these enzymes, facilitating the decarboxylation of alpha-keto acids and the transfer of two-carbon units. This interaction stabilizes reaction intermediates and enhances the catalytic efficiency of the enzymes . For example, in the pyruvate dehydrogenase complex, TPP helps convert pyruvate into acetyl-CoA, a critical step in cellular respiration.

Biochemical Pathways

Cocarboxylase is involved in several key biochemical pathways:

- Pentose Phosphate Pathway: It functions in the transketolase reaction, which is crucial for nucleotide synthesis and the generation of NADPH .

- Branched-Chain Amino Acid Metabolism: It assists in the catabolism of branched-chain amino acids, providing energy and metabolic intermediates .

Pharmacokinetics

The pharmacokinetics of cocarboxylase involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion: The compound and its metabolites are excreted primarily through the urine . These properties influence its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, cocarboxylase enhances the activity of its target enzymes, leading to increased production of ATP and other essential metabolites. At the cellular level, this results in improved energy metabolism, enhanced biosynthesis of nucleotides and fatty acids, and better overall cellular function . Clinically, it is used to treat conditions like diabetic coma, eclampsia, and neuritis, where enhanced metabolic function is beneficial .

Action Environment

The efficacy and stability of cocarboxylase can be influenced by various environmental factors:

Propiedades

IUPAC Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLNRGPRQYTIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O11P2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68684-55-9 |

Source

|

| Record name | Cocarboxylase tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)